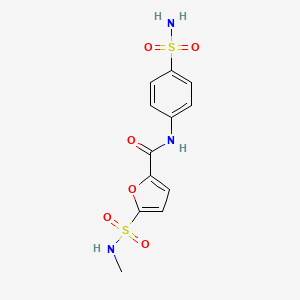
5-(methylsulfamoyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(methylsulfamoyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of sulfonamide derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methylsulfamoyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonamide groups: This step involves the reaction of the furan derivative with sulfonyl chlorides in the presence of a base such as triethylamine.
Coupling of the phenyl group: The final step involves the coupling of the sulfonamide-substituted furan with a sulfonamide-substituted phenyl group using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis and reduce the production cost.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction of the sulfonamide groups can yield corresponding amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Applications De Recherche Scientifique
5-(methylsulfamoyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to the presence of sulfonamide groups, which are known to inhibit bacterial growth.
Biological Studies: The compound can be used as a probe to study enzyme interactions and inhibition mechanisms.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-(methylsulfamoyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide involves the inhibition of enzymes that are crucial for bacterial cell wall synthesis. The sulfonamide groups mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme, leading to the disruption of folic acid synthesis and ultimately bacterial cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfanilamide: The simplest sulfonamide, used as a precursor for more complex derivatives.
Furazolidone: A furan derivative with antimicrobial properties.
Uniqueness
5-(methylsulfamoyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide is unique due to the combination of furan and sulfonamide groups, which may confer distinct biological activities and potential applications in various fields. Its dual sulfonamide groups may enhance its binding affinity to target enzymes, making it a potent inhibitor.
Propriétés
IUPAC Name |
5-(methylsulfamoyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O6S2/c1-14-23(19,20)11-7-6-10(21-11)12(16)15-8-2-4-9(5-3-8)22(13,17)18/h2-7,14H,1H3,(H,15,16)(H2,13,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVGTSMADIUGAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(O1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
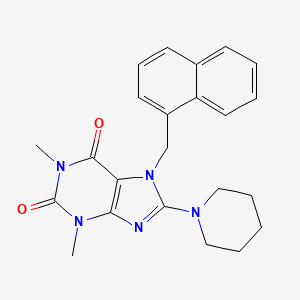
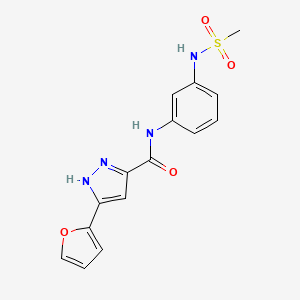
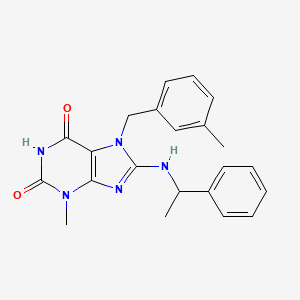
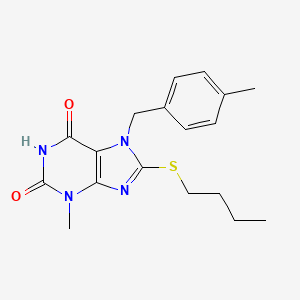

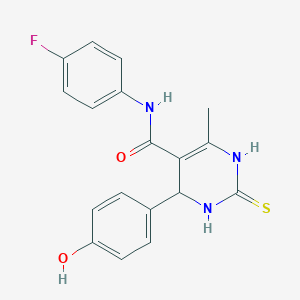
![2-(4-chlorophenoxy)-2-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide](/img/structure/B6577573.png)
![N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6577578.png)
![2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol](/img/structure/B6577594.png)
![3,4-difluoro-N-[3-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577601.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6577605.png)
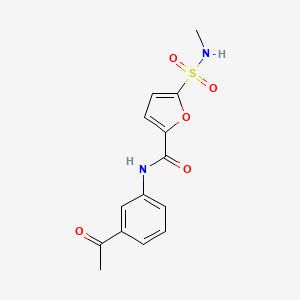
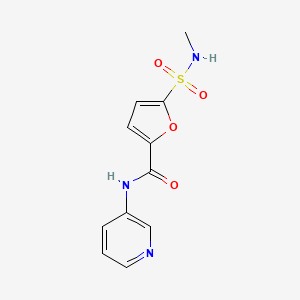
![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577623.png)
